(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL

Description

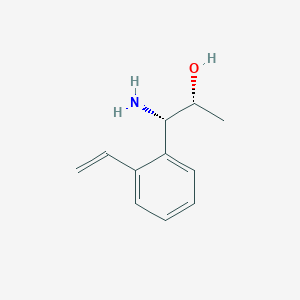

(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a chiral amino alcohol characterized by a 2-vinylphenyl substituent at the C1 position and a hydroxyl group at C2. Its stereochemistry (1S,2R) confers unique spatial and electronic properties, making it relevant in asymmetric synthesis, pharmaceutical intermediates, and ligand design. The vinyl group enhances reactivity in polymerization or cross-coupling reactions, while the amino and hydroxyl groups enable hydrogen bonding and coordination with biological targets .

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2-ethenylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m1/s1 |

InChI Key |

FTYJNULGKZXDNB-LDYMZIIASA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1C=C)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1C=C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-vinylbenzaldehyde and a chiral amine.

Reaction Conditions: The key step involves the condensation of 2-vinylbenzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Automated Purification Systems: Automated systems are used for the purification process to ensure high yield and purity of the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the amino group to an amine.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Corresponding oxides or ketones.

Reduction: Ethyl derivatives or amines.

Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core features (amino-propanol backbone) but differ in substituents and stereochemistry, leading to distinct physicochemical and biological properties:

Key Observations:

- Substituent Effects: Vinylphenyl (Target Compound): Enhances reactivity in cross-coupling due to unsaturated bonds. Diphenyl (): Steric bulk improves chiral resolution but reduces solubility . Methoxy-indolyl (): Extended aromatic systems enhance β-adrenoceptor binding .

Biological Activity

(1S,2R)-1-Amino-1-(2-vinylphenyl)propan-2-OL is a chiral compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's unique structural features, including an amino group and a vinyl group attached to a phenyl ring, contribute to its reactivity and biological interactions. This article reviews the current understanding of its biological activity, including data tables and relevant case studies.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 177.24 g/mol |

| Structure | Chemical Structure |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that can be categorized into various domains:

1. Antimicrobial Activity

The compound has shown potential against various bacterial strains. Studies have demonstrated that it can inhibit the growth of pathogenic bacteria by interfering with their metabolic pathways.

2. Anticancer Properties

In vitro studies reveal that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.

- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling cascades.

Case Study 1: Antimicrobial Efficacy

In a study conducted on Escherichia coli strains, this compound was tested for its antimicrobial properties. The results indicated a minimum inhibitory concentration (MIC) of 25 µM, showcasing its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

A separate investigation focused on the compound's effects on breast cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line used .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Structure-Activity Relationship

| Compound Variant | Activity Level |

|---|---|

| This compound | High |

| (1S,2R)-1-Amino-1-(4-vinylphenyl)propan-2-OL | Moderate |

| (1S,2R)-1-Amino-1-(3-vinylphenyl)propan-2-OL | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.